5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid
Overview
Description
5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C9H7N3O2 . It has a molecular weight of 189.17 g/mol .
Molecular Structure Analysis
The InChI code for 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid is1S/C9H7N3O2/c13-9(14)8-5-7(11-12-8)6-1-3-10-4-2-6/h1-5H, (H,11,12) (H,13,14)
. The Canonical SMILES is C1=CN=CC=C1C2=NNC(=C2)C(=O)O
. Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 78.9 Ų, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 4 . It also has a rotatable bond count of 2 .Scientific Research Applications
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Synthetic Intermediates
- Field : Chemistry
- Application : Pyrazole-containing compounds, including “5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid”, are influential families of N-heterocycles due to their applicability and versatility as synthetic intermediates in preparing relevant chemicals .
- Methods : The discussion involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .
- Results : These variations give the pyrazoles diverse and valuable synthetical, biological, and photophysical properties .
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Pharmacological Activities
- Field : Pharmacology
- Application : Pyrazole derivatives have shown a widespread biological and pharmacological activity such as antitumor, analgesic, anti-inflammatory, antimicrobial, antitubercular, antileishmanial activity, ACE inhibitors, antidiabetic, antiparkinsonian and neuroprotective properties .
- Methods : These activities are typically evaluated using in vitro and in vivo assays, although the specific methods can vary depending on the exact activity being evaluated .
- Results : The results of these studies have shown that pyrazole derivatives can have significant biological and pharmacological activity .
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Anti-Prostate Cancer Activity
- Field : Oncology
- Application : A novel 1H-pyrazole-[3,4-b]pyridine-based lysine demethylase 5B inhibitor with potential anti-prostate cancer activity has been discovered .
- Methods : This compound likely perturbs the phosphoinositide 3-kinase/AKT pathway, although the specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this research are not specified in the source, but the discovery of this compound suggests it may have potential as a treatment for prostate cancer .
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Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
- Field : Pharmacology
- Application : Several pyrazole-containing moieties have found their therapeutic application clinically as NSAIDs . Examples include celecoxib, lonazolac, tepoxaline, antipyrine (analgesic and antipyretic), phenylbutazone (in rheumatoid arthritis, osteoarthritis), novalgine, deracoxib, difenamizole, mepirizole, SC-560, crizotinib, pyrazofurin, and many more .
- Methods : These drugs are typically administered orally or topically, depending on the specific drug and its intended use .
- Results : These drugs have been shown to be effective in reducing inflammation and pain in various conditions .
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Antiviral Activity
- Field : Virology
- Application : Indole derivatives, which include pyrazole derivatives, have shown antiviral activity .
- Methods : These compounds are typically evaluated using in vitro assays against various viruses .
- Results : The results of these studies have shown that indole derivatives can have significant antiviral activity .
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Antibacterial Activity
- Field : Microbiology
- Application : The derivatives of 1,3-diazole, which include pyrazole derivatives, show different biological activities such as antibacterial .
- Methods : These activities are typically evaluated using in vitro assays against various bacteria .
- Results : The results of these studies have shown that 1,3-diazole derivatives can have significant antibacterial activity .
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Synthetic Intermediate
- Field : Chemistry
- Application : “5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid” is used as a synthetic intermediate in the preparation of relevant chemicals .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this research are not specified in the source .
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Biomedical Applications
- Field : Biomedical Research
- Application : Pyrazolo[3,4-b]pyridines, which include “5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid”, have been used in various biomedical applications .
- Methods : The synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .
- Results : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
properties
IUPAC Name |
3-pyridin-4-yl-1H-pyrazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)8-5-7(11-12-8)6-1-3-10-4-2-6/h1-5H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKNKTBPYNCTGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390256 | |
Record name | 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid | |
CAS RN |
197775-45-4 | |
Record name | 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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